Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and p-tolyl groups. The final steps involve the formation of the thioacetamido linkage and the esterification to form the methyl benzoate derivative. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((5-(4-nitrophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Methyl 4-(2-((5-(4-nitrophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Uniqueness
Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H21N5O5S. Its structure features a triazole ring, which is often associated with various biological activities including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted the potential of triazole derivatives in medicinal chemistry. The compound has been evaluated for its anticancer properties, as well as its effects on various biological targets.
Anticancer Activity
- Mechanism of Action : The compound's mechanism involves the inhibition of key cellular pathways that are crucial for cancer cell proliferation. Triazole derivatives have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Efficacy Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
PC-3 | 0.67 |
HCT-116 | 0.80 |
T-47D | 1.95 |
Antimicrobial Activity
The triazole scaffold is also known for its antifungal properties. Preliminary studies suggest that this compound may exhibit activity against various fungal strains, although specific data on its antimicrobial efficacy is limited.
Case Studies
- Study on Anticancer Efficacy : In a study published in MDPI, compounds similar to this compound were tested against multiple cancer cell lines, showing promising results that warrant further investigation .
- Mechanism-Based Approaches : Research has indicated that triazole derivatives can effectively inhibit certain enzymes involved in cancer progression. For instance, compounds were found to inhibit EGFR and Src kinases with IC50 values significantly lower than standard treatments .
Properties
Molecular Formula |
C25H21N5O5S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21N5O5S/c1-16-3-11-20(12-4-16)29-23(17-7-13-21(14-8-17)30(33)34)27-28-25(29)36-15-22(31)26-19-9-5-18(6-10-19)24(32)35-2/h3-14H,15H2,1-2H3,(H,26,31) |
InChI Key |
CZLKJHKPFAJFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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